Home > Products > Screening Compounds P135672 > 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide -

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide

Catalog Number: EVT-4696224
CAS Number:
Molecular Formula: C17H16BrNO4
Molecular Weight: 378.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anti-diabetic agents: Compounds like those described in [, ] target α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibiting this enzyme can help control blood sugar levels in type-2 diabetes.
  • Antibacterial agents: Research in [, ] focuses on the synthesis of benzodioxine-containing compounds with potent antibacterial properties. These compounds show promising activity against various bacteria, including those resistant to current antibiotics.
  • Antifungal agents: The research in [] also explores the antifungal potential of benzodioxine derivatives. These compounds exhibit activity against certain fungal strains, offering potential new treatments for fungal infections.
  • Neurological agents: Research in [, , , , , , , , , , ] investigates the interaction of benzodioxine derivatives with different neurotransmitter receptors. These studies have revealed compounds with potential as anxiolytics, antidepressants, and analgesics.
  • Cancer Therapeutics: Research in [, ] explores the potential of benzodioxine derivatives in cancer therapy, particularly by targeting metabolic pathways in cancer cells.
Synthesis Analysis
  • Sulfonamide formation: This is a key step in several papers [, , , ]. It involves reacting a benzodioxine amine with a sulfonyl chloride in an aqueous basic medium under controlled pH.
  • Acetamide formation: This reaction is also common [, , , ]. It involves reacting a benzodioxine amine with bromoacetyl bromide in an aqueous alkaline medium.
  • Oxadiazole formation: This is utilized in [] to synthesize antibacterial agents. It involves a multi-step process starting with benzoic acid derivatives and culminating in the formation of an oxadiazole nucleophile, which is then reacted with a benzodioxine-containing electrophile.
  • Late-stage C-H functionalization: This advanced technique is employed in [] to introduce aryl groups directly onto the benzodioxine core. This approach enables the rapid synthesis of diverse libraries of compounds for screening.
Molecular Structure Analysis
  • X-ray crystallography: In some cases [], this technique is used to determine the precise three-dimensional structure of the molecule.
Mechanism of Action
  • α-glucosidase inhibition: Compounds in [, ] are believed to bind to the active site of the α-glucosidase enzyme, preventing it from breaking down carbohydrates.
  • Antibacterial activity: The exact mechanism of action for the compounds in [, ] is not fully elucidated, but they are likely to interfere with bacterial cell wall synthesis or other essential processes.
  • Neurological activity: Compounds in [, , , , , , , , , , ] target specific neurotransmitter receptors, modulating neuronal signaling. For example, compounds interacting with the 5-HT1A receptor [] may exert anxiolytic effects.
Applications
  • Chemical probes: Certain benzodioxine derivatives, like the BET inhibitor TC-AC-28 in [], are valuable tools for studying biological processes and validating potential drug targets.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide serves as a key intermediate in the synthesis of various benzodioxin-containing sulfonamide derivatives. These derivatives have demonstrated weak to moderate inhibitory activities against α-glucosidase, an enzyme implicated in type 2 diabetes.

Relevance: This compound is a direct precursor to a series of acetamide derivatives, showcasing the versatility of the 2,3-dihydro-1,4-benzodioxin-6-yl moiety for further functionalization. It shares the core 2,3-dihydro-1,4-benzodioxin-6-yl structure with 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, highlighting the use of this moiety as a building block for exploring diverse pharmacological activities.

2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides

Compound Description: This group of compounds represents a series of acetamide derivatives synthesized from N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide. These derivatives were designed and evaluated for their potential as anti-diabetic agents.

Relevance: These compounds share the 2,3-dihydro-1,4-benzodioxin-6-yl and acetamide moieties with 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, demonstrating the structural diversity that can be achieved through modifications on the acetamide nitrogen.

2,3-Dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide

Compound Description: 2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide is an essential intermediate in the synthesis of various 1,3,4-oxadiazole-containing acetamide derivatives. These derivatives exhibited potent antibacterial activity with low cytotoxicity.

Relevance: This compound serves as a building block for attaching the 2,3-dihydro-1,4-benzodioxin-6-yl moiety to different heterocyclic systems, emphasizing the versatility of the bromoacetamide group for nucleophilic substitution. It shares the 2,3-dihydro-1,4-benzodioxin-6-yl and acetamide moieties with 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, demonstrating a similar synthetic strategy for attaching diverse substituents to the acetamide nitrogen.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This group of compounds are acetamide derivatives synthesized from 2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide. They incorporate 1,3,4-oxadiazole rings with varying substitutions and have shown promising antibacterial activity.

Relevance: These compounds exemplify the structural diversity achievable by linking the 2,3-dihydro-1,4-benzodioxin-6-yl moiety to various heterocycles through the acetamide group. They share the 2,3-dihydro-1,4-benzodioxin-6-yl and acetamide core with 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, underscoring the potential of this scaffold for designing molecules with different biological activities.

N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: This compound is a sulfonamide derivative featuring a 4-methylbenzenesulfonyl group attached to the 2,3-dihydro-1,4-benzodioxin-6-yl moiety. It acts as an intermediate in the synthesis of a series of acetamide derivatives that demonstrated significant inhibitory activity against α-glucosidase and weak activity against acetylcholinesterase.

Relevance: This compound highlights the use of the 2,3-dihydro-1,4-benzodioxin-6-yl scaffold in conjunction with sulfonamide and acetamide functionalities. It shares the 2,3-dihydro-1,4-benzodioxin-6-yl moiety with 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, showcasing the potential of this structure for exploring diverse pharmacophores.

2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This group of compounds represents a series of acetamide derivatives synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide. These derivatives were designed and evaluated for their inhibitory potential against α-glucosidase and acetylcholinesterase.

Relevance: These compounds, like 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, incorporate both the 2,3-dihydro-1,4-benzodioxin-6-yl and acetamide moieties. They demonstrate the structural diversity achievable by modifying the acetamide nitrogen and the benzodioxin substituents, potentially leading to molecules with distinct biological activities.

4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: 4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide serves as an intermediate in the synthesis of various benzodioxin-containing sulfonamide derivatives. These derivatives were evaluated for their antibacterial and antifungal activities.

Relevance: This compound demonstrates the use of a different sulfonyl chloride, introducing a 4-chloro substituent to the benzenesulfonyl moiety, compared to the previously mentioned N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide. Like 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, it highlights the role of the 2,3-dihydro-1,4-benzodioxin-6-yl group as a foundation for exploring various bioactive molecules.

2-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description: This group of compounds consists of acetamide derivatives synthesized from 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide. These compounds were evaluated for their antibacterial and antifungal potential.

Relevance: These compounds, along with 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, belong to a series of benzodioxin-containing acetamide derivatives with diverse substitutions on both the sulfonamide and acetamide nitrogens. These variations highlight the potential for generating a library of compounds for exploring their structure-activity relationships and identifying promising lead compounds for drug discovery.

2-(2-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydroimidazolium bromide (4)

Compound Description: This compound is a benzodioxin derivative featuring a dihydroimidazolium group at the 2-position of the benzodioxin ring. X-ray crystallographic studies revealed that the imidazolinium group occupies the equatorial position on the benzodioxin ring.

Relevance: This compound, although not directly related to 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide in terms of the functional groups present, offers a valuable insight into the conformational preferences of 2-substituted benzodioxin derivatives. It demonstrates the influence of substituents on the benzodioxin ring and provides information relevant to understanding the structure-activity relationships of benzodioxin-based compounds.

(+)-2-(2-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydroimidazolium hydrogen dibenzoyltartrate (5)

Compound Description: Similar to the previous compound, this benzodioxin derivative also features a dihydroimidazolium group at the 2-position of the benzodioxin ring, but it exists as a salt with hydrogen dibenzoyltartrate. X-ray crystallography confirmed that the imidazolinium group occupies the equatorial position on the benzodioxin ring.

Relevance: This compound further supports the understanding of conformational preferences for 2-substituted benzodioxins, similar to the bromide salt mentioned above. It provides additional structural information relevant to 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, even though the specific functional groups differ.

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4,5-dihydroimidazolium chloride (2)

Compound Description: This benzodioxin derivative contains a dihydroimidazolium group at the 2-position of the benzodioxin ring, existing as a chloride salt. Unlike the previous two compounds, the imidazolium group occupies the axial position on the benzodioxin ring, suggesting potential interactions between the imidazolium group and the oxygen atom of the benzodioxin ring.

Relevance: This compound, though different in its substitution pattern and functional group compared to 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, provides further evidence of the conformational preferences of 2-substituted benzodioxins. It highlights the impact of different substituents and counterions on the spatial arrangement of the molecule, which can be valuable information for understanding the structure-activity relationships of benzodioxin-based compounds.

(+)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4,5-dihydroimidazolium hydrogen dibenzoyltartrate (3)

Compound Description: This benzodioxin derivative features a dihydroimidazolium group at the 2-position, existing as a salt with hydrogen dibenzoyltartrate. Similar to the chloride salt mentioned above, the imidazolium group occupies the axial position on the benzodioxin ring.

Relevance: This compound, although structurally different from 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide in terms of the functional groups attached, complements the information obtained from the chloride salt regarding the conformational preferences of 2-substituted benzodioxins. The presence of different counterions further underscores the potential influence of crystal packing forces on the molecular conformation.

2-(2-Isopropyl-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydroimidazolium chloride (6)

Compound Description: This compound incorporates an isopropyl group at the 2-position of the benzodioxin ring in addition to the dihydroimidazolium group. The imidazolium group occupies the axial position, attributed to the equatorial preference of the bulky isopropyl group.

Relevance: This compound demonstrates the influence of steric effects on the conformational preferences of 2-substituted benzodioxins. The presence of the bulky isopropyl group dictates the axial orientation of the imidazolium group. While 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide does not have an isopropyl substituent, this compound highlights the importance of considering steric factors when designing and analyzing the structure-activity relationships of benzodioxin derivatives.

2-(2,3-dihydro-1-benzopyran-2-yl)-4,5-dihydroimidazolium chloride (7)

Compound Description: This compound is structurally similar to the previously discussed benzodioxin derivatives, but it features a dihydropyran ring instead of a benzodioxin ring. The imidazolium group occupies the equatorial position on the dihydropyran ring.

Relevance: This compound, although differing in the core ring structure compared to 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, highlights the importance of heterocyclic ring systems in pharmaceutical and medicinal chemistry. It demonstrates the structural similarity between benzodioxin and dihydropyran and suggests the possibility of exploring dihydropyran derivatives as potential bioisosteres for benzodioxin-based compounds.

2-((5-fluoro-1,2-dihydropyrimidin-4-yloxy)methyl)-3-hydroxynaphthalene-1,4-dione (compound A)

Compound Description: This compound is a naphthoquinone derivative designed as a bioreductive prodrug for 5-fluorouracil (5-FU), a chemotherapeutic agent. In vitro studies indicated significant anticancer activity against the Hep-2 human larynx cancer cell line.

Relevance: While structurally different from 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, this compound highlights the concept of bioreductive prodrugs for targeted drug delivery to cancer cells. It demonstrates the use of naphthoquinone as a platform for attaching cytotoxic agents.

2-((9H-purin-6-ylthio)-3-hydroxylnaphthalene-1,4-dione (compound B)

Compound Description: This naphthoquinone derivative is designed as a bioreductive prodrug for mercaptopurine (6-MP), another chemotherapeutic agent. In vitro studies indicated significant anticancer activity against the Hep-2 human larynx cancer cell line.

Relevance: Similar to the previous compound, this naphthoquinone derivative showcases the bioreductive prodrug strategy for delivering cytotoxic agents to cancer cells. It emphasizes the versatility of naphthoquinone for attaching different chemotherapeutic agents. Although structurally distinct from 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, it highlights the potential of using naphthoquinone as a platform for developing new anticancer agents.

Acetmido-3-((3-methyl-1,4-dihydronaphthalen-2-yl)methylthio)propanoic acid (compound C)

Compound Description: This compound is designed as a bioreductive prodrug for N-acetyl cysteine (NAC), an antioxidant and mucolytic agent. In vitro studies indicated significant anticancer activity against the Hep-2 human larynx cancer cell line.

Relevance: This compound, although structurally distinct from 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, further exemplifies the bioreductive prodrug strategy for delivering therapeutic agents. It demonstrates the use of a dihydronaphthalene moiety as a platform for attaching NAC, suggesting the potential of exploring other non-naphthoquinone structures for prodrug design.

Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl 3-bromo-2-oxopropanoate (compound D)

Compound Description: This naphthoquinone derivative is designed as a bioreductive prodrug for 3-bromopyrovic acid (3-BPA), an inhibitor of glycolysis. In vitro studies indicated significant anticancer activity against the Hep-2 human larynx cancer cell line.

Relevance: This compound, along with the previous naphthoquinone derivatives, showcases the potential of naphthoquinone as a scaffold for developing bioreductive prodrugs for various therapeutic agents. While structurally different from 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, it emphasizes the versatility of naphthoquinone for attaching diverse molecules and its potential applications in drug discovery.

Properties

Product Name

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide

IUPAC Name

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide

Molecular Formula

C17H16BrNO4

Molecular Weight

378.2 g/mol

InChI

InChI=1S/C17H16BrNO4/c1-10-7-11(18)8-13(16(10)21-2)17(20)19-12-3-4-14-15(9-12)23-6-5-22-14/h3-4,7-9H,5-6H2,1-2H3,(H,19,20)

InChI Key

OQIHBOLMZRJWLS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OCCO3)Br

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OCCO3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.